molecular formula C8H8N2O3 B1217058 3,4-Methylenedioxybenzhydrazide CAS No. 22026-39-7

3,4-Methylenedioxybenzhydrazide

Cat. No.: B1217058
CAS No.: 22026-39-7
M. Wt: 180.16 g/mol
InChI Key: RAXBGBHBUFGWPG-UHFFFAOYSA-N
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Description

3,4-Methylenedioxybenzhydrazide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol It is characterized by the presence of a methylenedioxy group attached to a benzhydrazide moiety

Biochemical Analysis

Biochemical Properties

3,4-Methylenedioxybenzhydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives. This interaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon of aldehydes and ketones. The resulting hydrazones are often used in analytical chemistry for the detection and quantification of carbonyl-containing compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For instance, it may inhibit certain enzymes, leading to altered gene expression and changes in cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxybenzhydrazide typically involves the reaction of 3,4-methylenedioxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxybenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3,4-Methylenedioxybenzhydrazide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,4-Methylenedioxybenzaldehyde
  • 3,4-Methylenedioxybenzoic acid
  • 3,4-Methylenedioxybenzylamine

Comparison: 3,4-Methylenedioxybenzhydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While 3,4-Methylenedioxybenzaldehyde and 3,4-Methylenedioxybenzoic acid are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and biological research .

Properties

IUPAC Name

1,3-benzodioxole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-8(11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXBGBHBUFGWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176494
Record name 3,4-Methylenedioxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22026-39-7
Record name 1,3-Benzodioxole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22026-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Methylenedioxybenzoic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxaindane-5-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1,3-Benzodioxole-5-carbohydrazide and how is this confirmed?

A1: 1,3-Benzodioxole-5-carbohydrazide is a hydrazone compound characterized by a central methylidene unit (C=N) connected to a 1,3-benzodioxole ring and a carbohydrazide moiety. [] Single crystal X-ray diffraction studies confirm that the molecule can exist in either E or trans conformations with respect to the C=N double bond. [, ] The dihedral angle between the benzodioxole ring and the other substituted benzene ring can vary depending on the specific substituents present. [, ]

Q2: Has 1,3-Benzodioxole-5-carbohydrazide shown potential for insecticidal activity?

A2: Yes, derivatives of 1,3-Benzodioxole-5-carbohydrazide have shown promising insecticidal activity. Specifically, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide exhibited high insecticidal activity against the common cutworm (Spodoptera litura F). This activity was found to be superior to that of the parent compound N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide and comparable to the commercially available insecticide tebufenozide (RH-5992). []

Q3: How does the structure of 1,3-Benzodioxole-5-carbohydrazide derivatives relate to their ability to inhibit enzymes like cholinesterases and monoamine oxidases?

A3: Research has explored the structure-activity relationship of 1,3-Benzodioxole-5-carbohydrazide derivatives, particularly focusing on their inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). Studies revealed that varying the isatin moiety in piperonylic acid-derived hydrazones significantly influenced their inhibitory potency and selectivity. [] For instance, compound 3 (N-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d][1,3]dioxole-5-carbohydrazide) emerged as a potent AChE inhibitor, while compound 2 (N-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H-1,3-benzodioxole-5-carbohydrazide) demonstrated significant selectivity for MAO-B over MAO-A. Molecular docking simulations provided insights into the binding modes and interactions within the active sites of these enzymes, highlighting the role of hydrophobic interactions in influencing their inhibitory potential. []

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